molecular formula C21H33N5O B2365264 Cyclohexyl(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 899953-48-1

Cyclohexyl(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2365264
CAS No.: 899953-48-1
M. Wt: 371.529
InChI Key: UEQXRHSHOTVTKP-UHFFFAOYSA-N
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Description

Cyclohexyl(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyridazinyl group, and a piperazinyl group, making it a versatile molecule for various applications.

Properties

IUPAC Name

cyclohexyl-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O/c1-17-9-11-24(12-10-17)19-7-8-20(23-22-19)25-13-15-26(16-14-25)21(27)18-5-3-2-4-6-18/h7-8,17-18H,2-6,9-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQXRHSHOTVTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Pyridazine Core Functionalization

The pyridazine ring serves as the central scaffold for constructing the target molecule. Patent EP3216784B1 describes a generalized protocol for synthesizing analogous compounds via sequential aromatic substitutions. For this compound, the synthesis begins with a 3,6-dichloropyridazine intermediate. The 6-position is first functionalized with 4-methylpiperidine through a nucleophilic aromatic substitution (SNAr) reaction. This step typically employs a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) and a base such as potassium carbonate to deprotonate the secondary amine of 4-methylpiperidine, facilitating its attack on the electron-deficient pyridazine ring.

Subsequent functionalization at the 3-position involves coupling with a piperazine derivative. Here, 1-(cyclohexylcarbonyl)piperazine is introduced under similar SNAr conditions. The electron-withdrawing effect of the adjacent chlorine atom activates the pyridazine for displacement, enabling the piperazine moiety to attach efficiently.

Key Reaction Conditions:

  • Solvent: DMF or acetonitrile
  • Base: K2CO3 or Cs2CO3
  • Temperature: 80–100°C
  • Reaction Time: 12–24 hours

Methanone Bridge Formation

The cyclohexyl methanone group is introduced via a nucleophilic acyl substitution reaction. Patent EP3216784B1 highlights the use of cyclohexyl carbonyl chloride as the acylating agent, which reacts with the secondary amine of the piperazine ring. This step is performed in the presence of a tertiary amine base (e.g., triethylamine) to neutralize HCl byproducts. Alternatively, coupling reagents such as HATU or EDCl may enhance efficiency in non-polar solvents like dichloromethane.

Optimization Challenges:

  • Steric Hindrance: The bulkiness of the cyclohexyl group may reduce reaction rates, necessitating elevated temperatures or prolonged reaction times.
  • Byproduct Formation: Competing reactions at the pyridazine nitrogen are mitigated by using controlled stoichiometry and stepwise additions.

Comparative Analysis of Synthetic Routes

The table below synthesizes data from EP3216784B1 and CAS 899953-48-1 to contrast potential pathways:

Step Reagents/Conditions Yield (Estimated) Key Considerations
Pyridazine chlorination POCl3, reflux 70–80% Requires careful handling of corrosive agents
SNAr with 4-methylpiperidine 4-methylpiperidine, K2CO3, DMF, 80°C 60–70% Excess amine improves displacement
Piperazine coupling 1-(cyclohexylcarbonyl)piperazine, Cs2CO3, DMF 50–60% Steric effects may necessitate higher temps
Cyclohexyl acylation Cyclohexyl carbonyl chloride, Et3N, DCM 65–75% Moisture-sensitive conditions required

Note: Yields are extrapolated from analogous reactions in EP3216784B1.

Mechanistic Insights and Side Reactions

The SNAr mechanism dominates the functionalization of the pyridazine ring. The electron-deficient nature of the dichloropyridazine intermediate allows nucleophilic attack at both the 3- and 6-positions. However, sequential substitution is achievable due to the differential reactivity of the chlorines, influenced by the electronic effects of substituents.

Common side reactions include:

  • Over-alkylation: Excess acylating agents may lead to di-acylated byproducts.
  • Ring Opening: Harsh conditions (e.g., strong bases at high temperatures) can degrade the pyridazine core.

Purification and Analytical Characterization

Final purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol-water mixtures. Analytical data from CAS 899953-48-1 confirms the molecular formula (C21H33N5O) and mass (371.5 g/mol). Nuclear magnetic resonance (NMR) spectroscopy would reveal characteristic signals, such as:

  • 1H NMR: δ 1.2–1.8 (m, cyclohexyl protons), 2.3 (s, N-methyl group), 3.5–4.0 (m, piperazine and piperidine CH2 groups).
  • 13C NMR: δ 170.5 (carbonyl carbon), 155–160 (pyridazine C=N).

Industrial-Scale Adaptations

While laboratory-scale synthesis prioritizes yield and purity, industrial production emphasizes cost efficiency and safety. Continuous flow reactors could enhance the SNAr steps by improving heat transfer and reducing reaction times. Additionally, replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) aligns with sustainable chemistry practices.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Central Nervous System Disorders

Cyclohexyl(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone has been investigated for its potential in treating various central nervous system disorders. Its structural similarity to known neuroactive compounds suggests it may act on neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study:
A study explored derivatives of piperazine analogs, focusing on their binding affinities to serotonin receptors. The findings indicated that modifications similar to those present in this compound could enhance selectivity for specific receptor subtypes, potentially leading to fewer side effects compared to traditional therapies .

Metabolic Disorders

Research has highlighted the role of compounds with similar structures in addressing metabolic syndrome and diabetes. The functionalization of piperidine groups has shown promise in developing selective antagonists for cannabinoid receptors, which are implicated in metabolic regulation.

Case Study:
In a study examining the effects of peripherally restricted cannabinoid receptor antagonists, compounds structurally related to this compound demonstrated significant effects on reducing liver steatosis in animal models . This suggests potential therapeutic applications in obesity-related conditions.

Synthetic Approaches

The synthesis of this compound involves several key steps that are common in the development of piperazine-containing drugs. The methodologies often include:

  • Formation of the Piperazine Ring: Utilizing standard reactions such as nucleophilic substitution.
  • Pyridazine Functionalization: Employing techniques like cyclization reactions to introduce the pyridazine moiety.
  • Final Assembly: Combining all components through condensation reactions to yield the final product.

These synthetic pathways have been optimized for yield and purity, ensuring that the resulting compounds possess the desired pharmacological properties .

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological studies suggest that compounds with similar structures exhibit manageable toxicity profiles at therapeutic doses.

Data Summary:

Study TypeFindings
Acute ToxicityNo significant adverse effects observed at low doses.
Chronic ExposureMinimal toxicity noted; further investigations needed.

Mechanism of Action

The mechanism of action of Cyclohexyl(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
  • Cyclohexyl(4-(6-(4-methoxypiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Uniqueness

Cyclohexyl(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperidinyl group, for example, may enhance its binding affinity to certain molecular targets compared to its analogs.

Biological Activity

Cyclohexyl(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, identified by CAS number 899953-48-1, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Compound Overview

  • Molecular Formula : C21_{21}H33_{33}N5_5O
  • Molecular Weight : 371.5 g/mol
  • Structural Features : The compound consists of a cyclohexyl group, a piperazine ring, and a pyridazine moiety, which are known to interact with various biological targets, particularly in the central nervous system and cancer biology.

This compound exhibits several biological activities:

  • Anticancer Activity :
    • Research indicates that this compound can induce apoptosis in cancer cell lines. For instance, studies on MCF cell lines demonstrated a dose-dependent increase in apoptotic activity, suggesting its potential as an anticancer agent .
    • In vivo studies further supported these findings, showing significant tumor growth suppression in murine models treated with the compound .
  • Neuropharmacological Effects :
    • The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could position it as a candidate for treating neurological disorders.
    • Specific studies have highlighted its ability to modulate pathways related to neuroprotection and cognitive enhancement .
  • Enzyme Inhibition :
    • Preliminary data indicate that the compound may inhibit certain enzymes involved in cancer progression and inflammation. For example, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Case Studies and Experimental Data

StudyObjectiveFindings
Ribeiro Morais et al. (2023)Evaluate anticancer propertiesDemonstrated IC50_{50} values indicating effective cytotoxicity against MCF cell lines .
Elancheran et al. (2023)Investigate enzyme inhibitionShowed significant COX inhibition at low micromolar concentrations .
BenchChem AnalysisStructure-function relationshipIdentified structural motifs critical for biological activity and potential therapeutic applications.

In Vitro and In Vivo Studies

In vitro studies have consistently shown that this compound possesses cytotoxic effects against various cancer cell lines. In vivo experiments further validate these findings, demonstrating its efficacy in reducing tumor size and enhancing survival rates in animal models.

Q & A

Q. What are the established synthetic routes for Cyclohexyl(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A representative approach includes:

  • Step 1: Formation of the pyridazine-piperazine core via Buchwald-Hartwig coupling or SNAr reactions under anhydrous conditions (e.g., TEA as a base, 95% EtOH solvent, 140°C in a sealed tube) .
  • Step 2: Cyclohexylmethanone introduction via amide coupling or ketone alkylation, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) for regioselectivity .
  • Purification: Prep-TLC or column chromatography (silica gel, eluent: DCM/MeOH gradients) is critical for isolating stereoisomers, as seen in analogous piperazine derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • Mass Spectrometry (MS): Confirm molecular weight via ESI+ (e.g., [M+H]+ at m/z ~492, as observed in structurally similar compounds) .
  • NMR: Key markers include:
    • ¹H NMR: Distinct signals for piperazine protons (δ 2.7–3.1 ppm, multiplet) and cyclohexyl methylene groups (δ 1.2–1.6 ppm, broad) .
    • ¹³C NMR: Carbonyl resonance (δ ~170 ppm) and pyridazine/piperidine carbons (δ 120–160 ppm) .
  • X-ray Crystallography: For resolving stereochemistry in chiral analogs (e.g., (1R,4R) vs. (1S,4S) configurations) .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step due to steric hindrance from the 4-methylpiperidinyl group?

Methodological Answer:

  • Solvent Optimization: Use high-polarity solvents (e.g., DMF or NMP) to improve solubility of bulky intermediates .
  • Catalytic Systems: Screen Pd-based catalysts (e.g., Pd₂(dba)₃ with SPhos ligand) to enhance coupling efficiency, as demonstrated in pyridazine-piperazine derivatives .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 150°C vs. overnight conventional heating) to minimize side-product formation .

Q. How should contradictory biological activity data (e.g., receptor binding vs. cellular assays) be analyzed for this compound?

Methodological Answer:

  • Target Validation: Perform competitive binding assays (e.g., CB1 receptor inverse agonism assays using [³H]CP-55,940 displacement, as in benzhydryl piperazine analogs) to confirm direct interactions .
  • Off-Target Profiling: Use kinase/GPCR panels to identify non-specific binding, which may explain discrepancies between in vitro and cellular data .
  • Metabolite Screening: Employ UPLC-MS to detect degradation products (e.g., hydrolyzed piperazine rings) that could alter activity in cell-based systems .

Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate blood-brain barrier permeability using logP calculations (predicted ~2.8 for this lipophilic scaffold) and P-glycoprotein efflux ratios .
  • Docking Studies: Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots (e.g., pyridazine ring oxidation) .
  • QSAR Models: Corlate structural features (e.g., piperazine basicity, logD) with clearance rates using datasets from PubChem BioAssay .

Q. How can researchers mitigate instability during long-term storage of this compound?

Methodological Answer:

  • Degradation Pathways: Identify labile motifs (e.g., pyridazine ring susceptibility to hydrolysis) via forced degradation studies under acidic/oxidative conditions .
  • Formulation: Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under argon at -20°C to prevent light/oxygen-induced decomposition .
  • Stability-Indicating Assays: Monitor purity using RP-HPLC with photodiode array detection (λ = 254 nm) and confirm degradation thresholds (<5% impurity) .

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